6-Methyloctanoic acid
Overview
Description
6-Methyloctanoic acid is an organic compound with the molecular formula C9H18O2. . This compound is characterized by a methyl group attached to the sixth carbon of the octanoic acid chain, giving it unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-methyloctanoic acid can be achieved through various methods. One common approach involves the silyl-protection of methyl (S)-3-hydroxy-2-methylpropionate, followed by reduction to a primary alcohol and subsequent tosylation. The tosylate is then subjected to Cu(I)-catalyzed cross-coupling with propylmagnesium chloride. Deprotection and further reactions yield di-t-butyl ®-(2-methylhexyl)malonate, which is then heated to produce ®-4-methyloctanoic acid .
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using similar methods as described above. The process is optimized for high yield and purity, ensuring the compound meets the required standards for various applications.
Chemical Reactions Analysis
Types of Reactions: 6-Methyloctanoic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: Substitution reactions can occur at the methyl group or the carboxylic acid group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under specific conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.
Scientific Research Applications
6-Methyloctanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a reference compound in organic synthesis and analytical chemistry.
Biology: The compound is studied for its role in metabolic pathways and as a biomarker for certain biological processes.
Medicine: Research explores its potential therapeutic effects and its role in disease mechanisms.
Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes
Mechanism of Action
The mechanism of action of 6-methyloctanoic acid involves its interaction with specific molecular targets and pathways. It is metabolized in the body to form coenzyme A (CoA) esters, which play a crucial role in fatty acid metabolism. These esters are involved in various biochemical pathways, including the synthesis and degradation of lipids .
Comparison with Similar Compounds
6-Methyloctanoic acid can be compared with other similar compounds, such as:
Octanoic acid: A straight-chain fatty acid with similar properties but lacking the methyl group.
7-Methyloctanoic acid: Another branched-chain fatty acid with the methyl group on the seventh carbon.
Isopelargonic acid: A branched-chain fatty acid with a different branching pattern
The uniqueness of this compound lies in its specific branching, which affects its chemical reactivity and biological activity.
Properties
IUPAC Name |
6-methyloctanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O2/c1-3-8(2)6-4-5-7-9(10)11/h8H,3-7H2,1-2H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPOPHQSTNHUENT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)CCCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00964658 | |
Record name | 6-Methyloctanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00964658 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
504-99-4 | |
Record name | 6-Methylcaprylic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000504994 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6-Methyloctanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00964658 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-methyloctanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the presence of 6-methyloctanoic acid in polymyxins contribute to their antimicrobial activity?
A1: While 6-MOA itself doesn't possess significant antibacterial activity, it plays a crucial role in the activity of polymyxins. Research suggests that the fatty acid tail of 6-MOA facilitates the initial interaction of polymyxins with the lipopolysaccharide (LPS) component of Gram-negative bacterial membranes [, ]. This interaction is essential for the peptide's ability to disrupt the bacterial membrane, leading to cell death.
Q2: Can the length of the fatty acid chain in polymyxin analogues impact their antimicrobial activity?
A2: Yes, studies on synthetic polymyxin B1 analogues have demonstrated that the length of the acyl chain, originally occupied by 6-MOA, significantly influences antimicrobial activity []. Replacing 6-MOA with shorter acyl chains resulted in altered antimicrobial profiles, suggesting the importance of the specific chain length for optimal interaction with bacterial membranes.
Q3: Besides polymyxin B, are there other naturally occurring antimicrobial peptides that contain this compound?
A3: Yes, mattacin, produced by the bacterium Paenibacillus kobensis M, is another cyclic decapeptide antibiotic that contains 6-MOA []. Similar to polymyxin B, the 6-MOA moiety in mattacin is attached to the N-terminal amino group and contributes to its binding affinity to LPS.
Q4: What is the stereochemistry of the this compound found in these antimicrobial peptides?
A4: The this compound found in polymyxins and mattacin exists in the (S)-configuration [, ]. The specific stereochemistry is likely important for the proper fit and interaction of these molecules with their bacterial targets.
Q5: Have there been any attempts to synthesize simplified peptides incorporating this compound for potential antibacterial activity?
A5: Yes, researchers have synthesized alpha-acyltetrapeptides containing 6-MOA to investigate their antibacterial potential []. This research demonstrated that incorporating 6-MOA and basic amino acids into a tetrapeptide structure could result in antibacterial activity against both Gram-negative and Gram-positive bacteria.
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